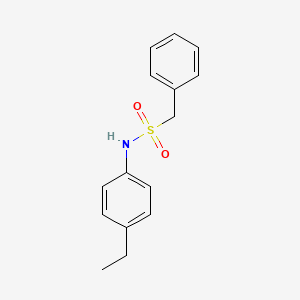
N'-(3-nitrobenzylidene)-4-biphenylcarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-nitrobenzylidene)-4-biphenylcarbohydrazide, also known as NBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of N'-(3-nitrobenzylidene)-4-biphenylcarbohydrazide is based on its ability to undergo photochemical reactions, which can lead to the generation of reactive oxygen species (ROS) that can damage biological molecules such as DNA and proteins. In addition, this compound can undergo reduction reactions that can lead to the formation of HNO, which has been shown to have beneficial effects in various biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. For instance, this compound has been shown to induce apoptosis in cancer cells through the generation of ROS. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of N'-(3-nitrobenzylidene)-4-biphenylcarbohydrazide is its ability to undergo photochemical reactions, which can be used for the generation of ROS in biological systems. In addition, this compound is relatively easy to synthesize using different methods. However, one of the limitations of this compound is its potential toxicity, which can limit its applications in certain biological systems.
将来の方向性
There are several future directions for the research on N'-(3-nitrobenzylidene)-4-biphenylcarbohydrazide. For instance, further studies are needed to elucidate the mechanism of action of this compound in different biological systems. In addition, the development of new synthesis methods for this compound and its derivatives can lead to the discovery of new compounds with potential applications in drug discovery. Furthermore, the use of this compound in combination with other compounds or therapies can lead to the development of more effective treatments for various diseases.
合成法
The synthesis of N'-(3-nitrobenzylidene)-4-biphenylcarbohydrazide can be achieved using different methods, including the reaction between 3-nitrobenzaldehyde and 4-biphenylcarbohydrazide in the presence of a catalyst or solvent. Another method involves the reaction between 3-nitrobenzaldehyde and 4-biphenylcarbohydrazide in the presence of an acid catalyst. The yield of this compound can vary depending on the synthesis method used.
科学的研究の応用
N'-(3-nitrobenzylidene)-4-biphenylcarbohydrazide has been widely used in scientific research due to its potential applications in various fields. For instance, this compound has been used as a fluorescent probe for the detection of nitroxyl (HNO) in biological systems. In addition, this compound has been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Furthermore, this compound has been used as a precursor for the synthesis of other compounds with potential applications in drug discovery.
特性
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-20(22-21-14-15-5-4-8-19(13-15)23(25)26)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-14H,(H,22,24)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGLCWUXDWLGIE-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-fluoro-2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5532003.png)

![4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5532026.png)
![N-cyclohexyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5532039.png)

![1-[(6-ethylpyrimidin-4-yl)amino]-3-(4-methylphenoxy)propan-2-ol](/img/structure/B5532042.png)
![N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5532060.png)
![7-allyl-N-(isoxazol-3-ylmethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5532063.png)
![1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5532077.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5532086.png)
![4-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5532091.png)